molecular formula C17H20N2O5S2 B2891615 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide CAS No. 946338-18-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B2891615
CAS No.: 946338-18-7
M. Wt: 396.48
InChI Key: XTCTYIBHPNGGPW-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Novel Compounds : Studies have focused on synthesizing and characterizing novel compounds related to this chemical. For instance, Kantekin et al. (2015) investigated the synthesis of new metallophthalocyanines with structural similarities, emphasizing their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

  • Chemical Modifications for Specific Applications : Research has also delved into modifying the chemical structure for specific applications. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic cancer therapy (Pişkin et al., 2020).

Potential Therapeutic Applications

  • Anticancer Properties : Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer effects on various cancer cell lines (Tsai et al., 2016).

  • Antimicrobial and Antifungal Effects : Desai et al. (2013) explored compounds with thiazole derivatives for potential use in treating bacterial and fungal infections (Desai et al., 2013).

  • Inhibition of Specific Enzymes : Hashimoto et al. (2002) synthesized derivatives that selectively inhibit cyclooxygenase-2, an enzyme implicated in inflammation and pain (Hashimoto et al., 2002).

Advanced Applications in Chemistry

  • Corrosion Inhibition : Kaya et al. (2016) investigated the use of piperidine derivatives, including those with benzenesulfonamide moieties, for corrosion inhibition of iron, demonstrating their potential in industrial applications (Kaya et al., 2016).

  • Molecular Docking Studies : Various studies, like the one by Kamel et al. (2010), have used molecular docking to understand the interaction of benzenesulfonamide derivatives with biological targets, aiding in the development of new therapeutics (Kamel et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis .

Mode of Action

The compound may interfere with these interactions, thereby affecting the cell cycle .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By targeting CDK2, the compound may inhibit cell division, potentially leading to cell cycle arrest. This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-13-5-3-6-15(11-13)26(22,23)18-16-12-14(7-8-17(16)24-2)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCTYIBHPNGGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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